4-(3-BOC-Aminophenyl)picolinic acid
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Overview
Description
4-(3-BOC-Aminophenyl)picolinic acid is a chemical compound with the molecular formula C17H18N2O4. It is a derivative of picolinic acid, where the amino group is protected by a tert-butoxycarbonyl (BOC) group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BOC-Aminophenyl)picolinic acid typically involves the following steps:
Nitration: The starting material, picolinic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Protection: The amino group is protected by reacting it with tert-butoxycarbonyl anhydride (BOC2O) in the presence of a base like triethylamine to form the BOC-protected amino group.
Coupling: The BOC-protected amino compound is then coupled with a suitable reagent to introduce the phenyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(3-BOC-Aminophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the BOC protecting group, revealing the free amino group.
Substitution: The compound can participate in substitution reactions where the BOC-protected amino group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines.
Scientific Research Applications
4-(3-BOC-Aminophenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-BOC-Aminophenyl)picolinic acid involves its interaction with specific molecular targets. The BOC-protected amino group can be deprotected to reveal the free amino group, which can then interact with enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylpicolinic acid: Lacks the BOC protecting group, making it more reactive.
4-(3-Methylaminophenyl)picolinic acid: Contains a methyl group instead of the BOC group, altering its reactivity and solubility.
4-(3-Acetylaminophenyl)picolinic acid: Has an acetyl group instead of the BOC group, affecting its stability and reactivity.
Uniqueness
4-(3-BOC-Aminophenyl)picolinic acid is unique due to the presence of the BOC protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-5-11(9-13)12-7-8-18-14(10-12)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAAJPMWPWQJQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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